4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16659225
InChI: InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+/i5D,6D,7D
SMILES:
Molecular Formula: C13H9FN4O4
Molecular Weight: 307.25 g/mol

4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

CAS No.:

Cat. No.: VC16659225

Molecular Formula: C13H9FN4O4

Molecular Weight: 307.25 g/mol

* For research use only. Not for human or veterinary use.

4-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 -

Specification

Molecular Formula C13H9FN4O4
Molecular Weight 307.25 g/mol
IUPAC Name 2,3,5-trideuterio-N-[(E)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline
Standard InChI InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+/i5D,6D,7D
Standard InChI Key WELVTVZWNPRATB-MTEYIRTJSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1N/N=C/C2=CC=C(C=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Canonical SMILES C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a hydrazone linkage (R1R2C=N–NH–C6H3(NO2)2\text{R}_1\text{R}_2\text{C=N–NH–C}_6\text{H}_3(\text{NO}_2)_2) formed between 4-fluorobenzaldehyde and 2,4-dinitrophenylhydrazine. Deuterium substitution occurs at three positions on the aromatic ring of the hydrazine moiety, as illustrated in its IUPAC name: 2,3,5-trideuterio-N-[(E)-(4-fluorophenyl)methylideneamino]-4,6-dinitroaniline . The EE-configuration of the imine bond (C=N\text{C=N}) ensures structural rigidity, which is critical for consistent chromatographic behavior.

Key Structural Features:

  • Fluorobenzyl group: Enhances electron-withdrawing effects, stabilizing the hydrazone linkage.

  • Dinitrophenyl moiety: Introduces strong UV absorbance at 360–380 nm, facilitating photometric detection.

  • Deuterium labels: Reduce signal overlap in mass spectra by shifting isotopic peaks .

Synthesis and Isotopic Labeling Strategies

Condensation Reaction

The synthesis follows a classic hydrazone formation pathway:

4-Fluorobenzaldehyde+2,4-DinitrophenylhydrazineH+4-Fluorobenzaldehyde DNPH+H2O\text{4-Fluorobenzaldehyde} + \text{2,4-Dinitrophenylhydrazine} \xrightarrow{\text{H}^+} \text{4-Fluorobenzaldehyde DNPH} + \text{H}_2\text{O}

Deuterium incorporation is achieved through two primary methods:

  • Deuterated Reagents: Using D2O\text{D}_2\text{O}-acidic conditions (e.g., DCl/D2O\text{DCl}/\text{D}_2\text{O}) during condensation introduces deuterium at exchangeable proton sites.

  • Post-Synthetic Exchange: Treating the non-deuterated hydrazone with deuterated solvents (e.g., CD3OD\text{CD}_3\text{OD}) under reflux enables selective H/D substitution at activated aromatic positions.

Purification and Characterization

Post-synthesis, the product is purified via recrystallization from ethanol/water mixtures (yield: 75–85%). Purity assessment employs:

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 12.3 min .

  • NMR: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) shows absence of proton signals at δ 7.8–8.1 (deuterated positions) .

Analytical Applications in Modern Chemistry

Mass Spectrometry (MS)

The deuterium labels shift the molecular ion cluster (M+\text{M}^+) by +3 Da, resolving ambiguities in complex mixtures. For example, in a study analyzing airborne carbonyls, the deuterated derivative enabled baseline separation of co-eluting peaks that overlapped in the non-deuterated analog’s chromatogram .

Table 2: MS Parameters for 4-Fluorobenzaldehyde DNPH-d3

ParameterValue
Ionization ModeESI+
Precursor Ion (m/z)307.1 [M+H]+^+
Product Ions169.0 (C6_6H4_4FNO+^+), 122.1 (C6_6H5_5D3+_3^+)

NMR Spectroscopy

Deuterium labeling simplifies 1H^1\text{H} NMR spectra by eliminating splitting from adjacent protons. In 19F^{19}\text{F} NMR, the fluorine atom produces a singlet at δ -113 ppm, unaffected by deuterium substitution .

Role in Pharmacokinetic and Metabolic Studies

HazardPrecautionary Measures
Skin IrritationWear nitrile gloves; avoid direct contact
Eye DamageUse safety goggles
Inhalation RiskHandle in fume hood

Comparative Analysis with Structural Analogues

3-Fluorobenzaldehyde DNPH

While structurally similar, the meta-fluorine substitution in this analogue reduces UV absorbance intensity by 15% compared to the para-substituted derivative, limiting its utility in photometric assays.

Non-Deuterated DNPH Derivatives

The absence of deuterium labels results in overlapping isotopic patterns in high-resolution MS, complicating data interpretation in multiplexed assays .

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